2-Pentanol, 5-iodo-

Reaction Kinetics Nucleophilic Substitution Leaving Group Ability

2-Pentanol, 5-iodo- (also referred to as 5-iodopentan-2-ol) is a bifunctional C5 building block of the secondary alcohol class, distinguished by the presence of a primary alkyl iodide and a secondary hydroxyl group. With the molecular formula C5H11IO and a molecular weight of 214.04 g/mol , this compound serves as a versatile intermediate in organic synthesis.

Molecular Formula C5H11IO
Molecular Weight 214.04 g/mol
CAS No. 90397-87-8
Cat. No. B3058609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanol, 5-iodo-
CAS90397-87-8
Molecular FormulaC5H11IO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESCC(CCCI)O
InChIInChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
InChIKeyMWNIQLIKHRGKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanol, 5-iodo- (CAS 90397-87-8) Procurement & Selection Guide: Key Differentiators for Iodo-Alcohol Building Blocks


2-Pentanol, 5-iodo- (also referred to as 5-iodopentan-2-ol) is a bifunctional C5 building block of the secondary alcohol class, distinguished by the presence of a primary alkyl iodide and a secondary hydroxyl group . With the molecular formula C5H11IO and a molecular weight of 214.04 g/mol , this compound serves as a versatile intermediate in organic synthesis. Its value proposition for scientific procurement lies not in standalone biological activity, but in its tailored reactivity profile—specifically, the strategic placement of the iodine leaving group enabling chemoselective transformations that are less efficiently executed by its bromo, chloro, or primary alcohol analogs.

Why 2-Pentanol, 5-iodo- Cannot Be Replaced by a Simple Bromo or Chloro Analog in Key Synthetic Sequences


The assumption that halogenated alcohols are interchangeable building blocks collapses upon examination of reaction kinetics and chemoselectivity. The carbon-iodine bond in 2-Pentanol, 5-iodo- possesses a significantly lower bond dissociation energy and superior leaving-group ability compared to C-Br or C-Cl bonds [1]. This directly translates to higher yields under milder conditions in SN2 displacements or metal-catalyzed cross-couplings, and crucially, it enables reaction pathways that are inaccessible or prohibitively slow with bromo or chloro congeners. Furthermore, the secondary alcohol functionality in 5-iodo-2-pentanol offers distinct reactivity and protection strategies compared to its constitutional isomer, 5-iodo-1-pentanol (a primary alcohol), impacting downstream oxidation state and stereochemical control . The quantitative evidence for these differentiation points is detailed below.

Quantitative Head-to-Head Comparator Analysis for 2-Pentanol, 5-iodo- Procurement Decisions


Superior Leaving-Group Ability: Iodo vs. Bromo and Chloro Analogs in SN2 Reactions

The iodine atom in 2-Pentanol, 5-iodo- provides a decisive kinetic advantage in bimolecular nucleophilic substitution (SN2) reactions compared to its bromo and chloro analogs. The relative leaving-group ability, a key predictor of reaction rate, is quantitatively established: iodide is approximately 10³ times more reactive than bromide and 10⁶ times more reactive than chloride under identical SN2 conditions [1]. This means a reaction that takes 1 hour to reach completion with 5-iodo-2-pentanol might require several days with the corresponding bromide and would be impractical with the chloride.

Reaction Kinetics Nucleophilic Substitution Leaving Group Ability

Facile Oxidative Addition: Iodo-Alcohols in Pd-Catalyzed Cross-Coupling vs. Bromo Analogs

In palladium(0)-catalyzed cross-coupling reactions, such as Heck, Suzuki, or Sonogashira couplings, the rate-determining oxidative addition step is highly sensitive to the carbon-halogen bond strength. The C-I bond in 2-Pentanol, 5-iodo- (~53 kcal/mol) is substantially weaker than a C-Br bond (~68 kcal/mol) [1]. This results in oxidative addition occurring under much milder conditions (lower temperature, shorter time) for aryl/alkyl iodides. A direct comparative study on analogous systems showed that an alkyl iodide achieved >95% conversion in a Heck coupling at 40°C, whereas the corresponding alkyl bromide required 80°C and gave <60% conversion under otherwise identical conditions [2].

Cross-Coupling Palladium Catalysis C-C Bond Formation

Chemoselective Alcohol Protection: Secondary Hydroxyl Advantage Over Primary Alcohol 5-Iodo-1-pentanol

The secondary alcohol in 2-Pentanol, 5-iodo- (5-iodopentan-2-ol) exhibits markedly different reactivity towards common protecting groups compared to the primary alcohol in its constitutional isomer, 5-iodo-1-pentanol. Under standard silylation conditions (TBSCl, imidazole, DMF), a primary alcohol is fully protected within 1 hour, while a secondary alcohol shows <10% conversion in the same timeframe [1]. This differential reactivity is exploited to achieve orthogonal protection strategies: the iodide can be reacted first, leaving the free secondary alcohol for orthogonal activation, or vice versa [2]. This is a distinct strategic advantage over 5-iodo-1-pentanol, where the highly reactive primary alcohol would compete directly with the iodide in many transformations.

Protecting Group Strategy Chemoselectivity Secondary Alcohol

Chiral Pool Accessibility: The (2S)-5-Iodo-2-pentanol Enantiomer as an Entry to Stereodefined Intermediates

The J-GLOBAL database confirms the existence and structural registration of (2S)-5-iodo-2-pentanol as a defined chiral substance with a specific J-GLOBAL ID (201607008163859811) [1]. This enantiomerically pure form is a critical differentiator for asymmetric synthesis applications. While racemic 5-iodo-2-pentanol is useful in achiral settings, the (S)-enantiomer provides a chiral C2 center that can be exploited to install stereochemistry in target molecules such as pheromones or pharmaceutical intermediates [2]. The bromo and chloro analogs are typically available only in racemic form, making the chiral iodo-alcohol the superior choice for enantioselective route design.

Chiral Synthesis Enantiopure Building Blocks Stereochemistry

High-Value Application Scenarios for 2-Pentanol, 5-iodo- in Research and Process Chemistry


Mild and Efficient C-C Bond Formation via Pd-Catalyzed Cross-Couplings

The superior reactivity of the C-I bond (Evidence Item 2) makes 2-Pentanol, 5-iodo- the preferred substrate for Heck, Suzuki, or Sonogashira reactions where mild conditions are paramount. Researchers constructing complex, multifunctional molecules—such as natural product analogs or conjugated polymers—can achieve high-yielding couplings at near-ambient temperatures, preserving sensitive functional groups like epoxides, aldehydes, or boronic esters that would be compromised under the harsher conditions required for the bromide or chloride. This has been demonstrated in the synthesis of gelastatin analogues, where 2-iodo allylic alcohols were used to build pentenolide cores with complete regio- and stereocontrol [1].

Orthogonal Bifunctional Building Block for Step-Economical Synthesis

The differential reactivity of the secondary alcohol and primary iodide in 5-iodo-2-pentanol (Evidence Item 3) enables step-economical, protecting-group-minimized sequences. As an example, the iodide can be displaced in an SN2 reaction first, and the now-free secondary alcohol can be activated for a subsequent Mitsunobu reaction or oxidation. This sequential, orthogonal activation is not feasible with 5-iodo-1-pentanol. The acetate derivative of this compound (CID 11747217) is already documented in PubChem, indicating its proven utility as a protected intermediate in multi-step synthesis [2].

Stereocontrolled Synthesis of Bioactive Molecules via (S)-Enantiomer

For projects requiring absolute stereochemistry, such as the synthesis of insect pheromones or chiral pharmaceutical intermediates, the procurement of (2S)-5-iodo-2-pentanol (Evidence Item 4) is a strategic decision. The J-GLOBAL registry confirms this enantiomer as a recognized chemical entity [3]. This circumvents the need for asymmetric reduction of the corresponding ketone or enzymatic kinetic resolution. The chiral secondary alcohol serves as a fixed stereocenter, with the iodide handle providing a flexible point of diversification. This is in stark contrast to achiral or racemic 5-halo-2-pentanols, which would necessitate a resolution step, decreasing overall yield and increasing cost.

Rapid Library Synthesis via High-Throughput SN2 Displacement

The 1,000-fold rate enhancement of iodide over bromide in SN2 reactions (Evidence Item 1) is a critical enabler for parallel synthesis and medicinal chemistry library production. Using 5-iodo-2-pentanol as the common scaffold, a diverse array of nucleophiles (amines, thiols, alkoxides) can be reliably coupled in a short, unified reaction time in a 96-well plate format. The milder conditions also ensure broad functional group tolerance across the reagent set, making it a more robust and universal building block for hit-to-lead exploration compared to its bromo or chloro counterparts. The foundational synthesis of the compound, reported in Tetrahedron Letters (1984), provides an established entry point for scaling such efforts [4].

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